molecular formula C23H24N4O5S2 B2556784 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1017691-61-0

4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Katalognummer: B2556784
CAS-Nummer: 1017691-61-0
Molekulargewicht: 500.59
InChI-Schlüssel: NWHAUWJAPNGMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups, including a morpholinosulfonyl group, a thieno[3,4-c]pyrazole ring, and an o-tolyl group . These groups are commonly found in diverse chemical compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would depend on the relative positions of these groups on the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic , which would influence the compound’s solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Anti-Breast Cancer Agent

Novel compounds related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and evaluated for anti-breast cancer activity. One such compound exhibited better activity against MCF-7 breast cancer cells compared to standard drugs, suggesting potential as a potent anti-breast cancer agent (Kumar et al., 2021).

Heterocyclic Synthesis

This compound is involved in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using compounds with similar structures, leading to the creation of various derivatives including pyrazoles and pyrimidines (Mohareb et al., 2004).

Glycoprotein IIb/IIIa Receptor Antagonist

Compounds structurally related to this compound have shown potential as novel platelet glycoprotein IIb/IIIa receptor antagonists, which could be useful in treating thrombotic diseases (Banno et al., 1999).

Antiobesity Activity

Some analogues have been synthesized for appetite suppression and body weight reduction in animal models, showing significant in vivo antiobesity activity. This is attributed to their antagonistic activity against CB1 receptors (Srivastava et al., 2007).

Anticancer Activity

The compound has been used as a backbone structure in the synthesis of potent anticancer drugs. One derivative showed high tumor-specificity, comparable to doxorubicin, without inducing apoptosis. This suggests its potential in designing new anticancer drugs (Shi et al., 2018).

Antimicrobial Activity

Pyrazole-containing s-triazine derivatives synthesized using compounds with similar structures have shown promising antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown significant vasodilation properties in isolated thoracic aortic rings of rats. They are considered potential vasorelaxant agents (Hassan et al., 2014).

Eigenschaften

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-16-4-2-3-5-21(16)27-22(19-14-33(29)15-20(19)25-27)24-23(28)17-6-8-18(9-7-17)34(30,31)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHAUWJAPNGMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.